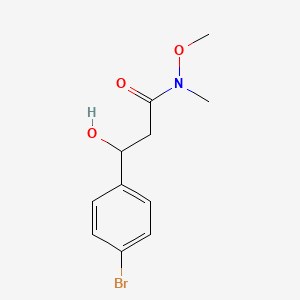

3-(4-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

Description

Properties

Molecular Formula |

C11H14BrNO3 |

|---|---|

Molecular Weight |

288.14 g/mol |

IUPAC Name |

3-(4-bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |

InChI |

InChI=1S/C11H14BrNO3/c1-13(16-2)11(15)7-10(14)8-3-5-9(12)6-4-8/h3-6,10,14H,7H2,1-2H3 |

InChI Key |

YLIOQOTYVMYFQP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)CC(C1=CC=C(C=C1)Br)O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(4-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves the construction of the amide bond from a suitable carboxylic acid derivative and the introduction of the hydroxy group at the 3-position. The presence of the N-methoxy-N-methyl amide functionality suggests the use of a Weinreb amide intermediate or equivalent.

Key Synthetic Steps

Preparation of 4-Bromo-N-methoxy-N-methylbenzamide

- Starting from 4-bromobenzoic acid , the corresponding N-methoxy-N-methylbenzamide is synthesized using standard amidation protocols with N,O-dimethylhydroxylamine and coupling reagents.

- The procedure involves activation of the acid and reaction with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide.

- This intermediate is obtained as a clear, light yellow oil with high purity confirmed by NMR spectroscopy (1H NMR and 13C NMR) and typically in good yield (~90%).

Trifluoromethylation and Formation of Intermediate Alcohols

- The Weinreb amide undergoes trifluoromethylation using reagents such as trimethylsilyl trifluoromethane (TMS–CF3) in the presence of fluoride sources like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).

- This step converts the amide into a trifluoromethyl ketone intermediate, which is then further reacted to form 2-(4-bromophenyl)-1,1,1-trifluoro-3-(trimethylsilyl)propan-2-ol.

- The reaction is conducted under inert atmosphere (argon), with temperature control (0 °C to room temperature), and careful quenching to avoid side reactions.

- Purification is achieved by vacuum distillation, yielding the pure trifluoromethylated carbinol as a colorless oil.

Alkylation to Introduce the Hydroxy Group

- The trifluoromethylated intermediate is subjected to alkylation to introduce the 3-hydroxy group on the propanamide backbone.

- This involves nucleophilic substitution or addition reactions where the trimethylsilyl group is replaced or transformed, often under mild conditions to preserve the sensitive functional groups.

- The reaction progress is monitored by 1H NMR spectroscopy to ensure complete conversion.

Final Amidation to Form the Target Compound

- The final amidation step involves coupling the hydroxy-substituted acid or derivative with N,O-dimethylhydroxylamine or an equivalent amine source.

- A typical protocol uses coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in solvents such as DMF.

- The reaction is stirred at room temperature for 24 hours, followed by aqueous workup and purification by silica gel chromatography with hexane/ethyl acetate gradients.

- This method yields the desired 3-(4-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide with high purity and good yield.

Data Tables Summarizing Preparation Steps

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products

Oxidation: 3-(4-Bromophenyl)-3-oxo-N-methoxy-N-methylpropanamide.

Reduction: 3-(4-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide.

Substitution: 3-(4-Azidophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide.

Scientific Research Applications

The compound 3-(2-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a chemical compound with scientific research applications in chemistry, biology, medicine, and industry. It is used as a building block in organic synthesis and as a reagent in various chemical reactions. It has been investigated for potential biological activities, including antimicrobial and anticancer properties, and explored for potential therapeutic effects and as a precursor for drug development. It is also utilized in the production of specialty chemicals and materials.

The biological activity of 3-(2-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is primarily attributed to its ability to interact with various molecular targets. The bromophenyl group can participate in electrophilic reactions, potentially leading to the formation of reactive intermediates that may influence cellular pathways. The hydroxy and amide groups can form hydrogen bonds with enzymes and receptors, modulating their activity and affecting downstream signaling pathways.

Applications

3-(2-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities.

Pyrazole Derivatives as Anti-Inflammatory Agents

Studies have explored pyrazole derivatives for their anti-inflammatory activities . For example, certain synthesized compounds have demonstrated marked anti-inflammatory potential against various inflammatory mediators, with some found to be active anti-inflammatory agents . Other pyrazole derivatives have shown promising anti-inflammatory activity by inhibiting tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) . Additionally, some synthesized pyrazole derivatives have exhibited maximum anti-inflammatory activity compared to the standard drug diclofenac sodium .

Pyrazole Derivatives as Anticonvulsant and Antidepressant Agents

Research has also explored pyrazole derivatives for anticonvulsant and antidepressant activities . Some compounds have shown neuroprotection activity and good activity compared to imipramine, an antidepressant, in behavioral despair tests and anticonvulsant activity against pentylenetetrazol-induced seizures in mice . Novel series of pyrazole derivatives have also been investigated for their ability to selectively inhibit the activity of isoforms of MAO, with some compounds proving to be more reversible, potent, and selective inhibitors of MAO-A than of MAO-B .

As hTERT Modulators

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxy group play crucial roles in binding to the active sites of these targets, modulating their activity and leading to the desired biological effects. The methoxy-methylated amide group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Oxadiazole Derivatives (IIIa and IIIb)

- Structure : 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa) and 1-(4-Bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIb).

- Activity : Demonstrated 59.5% and 61.9% inhibition of carrageenan-induced paw edema, respectively, comparable to indomethacin (64.3%). Severity Index (SI) values (0.75 for IIIa, 0.83 for IIIb) indicate lower toxicity than indomethacin (SI = 2.67) .

- Comparison : The absence of the oxadiazole ring and hydroxy group in the target compound may reduce anti-inflammatory potency but improve metabolic stability due to the N-methoxy-N-methyl group.

N-Substituted Propanamides ()

- Examples: 2-(2-(3-(4-Bromophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide.

- Activity: These acryloyl-phenoxy derivatives are designed for enzyme inhibition or antioxidant effects, though specific data are absent in the evidence.

- Comparison : The target compound’s hydroxy group may enhance hydrogen-bonding interactions with biological targets compared to acryloyl-based analogs.

Compounds with Similar Backbones and Substitutions

3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide ()

- Structure : Differs by a 2-chloro substituent on the phenyl ring.

- Impact : The additional chloro group increases molecular weight (MW = ~366 g/mol vs. ~326 g/mol for the target compound) and may alter lipophilicity (ClogP ~2.5 vs. ~2.0). This could enhance membrane permeability but reduce aqueous solubility .

3-Bromo-N-(4-methoxyphenyl)propionamide ()

- Structure : Lacks the hydroxy and N-methoxy-N-methyl groups.

- The methoxyphenyl substituent may confer distinct electronic effects on aromatic interactions .

Melting Points and Solubility

The target compound’s hydroxy group likely lowers its melting point compared to 35a but increases solubility in polar solvents.

Biological Activity

3-(4-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a compound of significant interest due to its unique structural features, which include a bromophenyl group, a hydroxy group, and a methoxy group. These functional groups suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research studies.

Chemical Structure and Properties

The structure of 3-(4-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can be represented as follows:

This compound features:

- Bromophenyl Group : Imparts lipophilicity and affects the electronic properties.

- Hydroxy Group : May participate in hydrogen bonding, influencing interactions with biological targets.

- Methoxy Group : Enhances solubility and bioavailability.

The biological activity of 3-(4-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is hypothesized to involve interactions with various molecular targets:

- Enzyme Inhibition : The presence of the hydroxyl and amide groups may facilitate binding to active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : The bromophenyl moiety can engage in electrophilic aromatic substitution, influencing receptor activity.

- Antimicrobial Activity : Similar compounds have shown promise in inhibiting bacterial growth, suggesting that this compound may exhibit similar properties.

Biological Activity Studies

Research into the biological activity of 3-(4-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has yielded promising results:

Antimicrobial Properties

Several studies indicate that compounds with similar structures exhibit antimicrobial effects. For instance, the inhibition of bacterial growth was observed in related propanamide derivatives. The specific mechanisms may involve disruption of cell membrane integrity or interference with metabolic pathways.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various brominated compounds, including derivatives similar to 3-(4-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 25 µg/mL.

-

Anticancer Screening :

- In vitro assays were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide, and what critical parameters govern reaction efficiency?

- Methodological Answer : The compound can be synthesized via the Mannich reaction, where dialkylamine hydrochlorides react with ketones and formaldehyde derivatives under reflux in ethanol. Key parameters include stoichiometric ratios (e.g., 1:1 for amine and ketone), reaction temperature (typically 70–80°C), and solvent choice (ethanol for solubility). Post-reaction purification via recrystallization or column chromatography is critical for yield optimization . Alternative methods involve coupling reagents like DCC and HOBt at low temperatures (-50°C) to minimize side reactions, particularly for amide bond formation .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- X-ray crystallography provides definitive structural evidence, resolving torsion angles (e.g., C–C–N–C) and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

- NMR spectroscopy (¹H/¹³C) identifies functional groups, with chemical shifts for bromophenyl (~7.5 ppm for aromatic protons) and hydroxy groups (~5 ppm) serving as key markers .

- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₁H₁₄BrNO₂; theoretical 272.138 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodological Answer :

- Temperature control : Lower temperatures (-50°C) reduce side reactions during amide coupling, as demonstrated in DCC/HOBt-mediated syntheses .

- Catalyst screening : Evaluate bases like triethylamine to enhance nucleophilicity in Mannich reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates recrystallization .

Q. How should researchers resolve discrepancies between spectroscopic data and crystallographic findings?

- Methodological Answer :

- Cross-validation : Compare NMR-derived torsion angles with X-ray data to identify conformational flexibility (e.g., discrepancies in dihedral angles due to crystal packing) .

- Dynamic NMR studies : Probe temperature-dependent shifts to detect rotamers or hydrogen-bonding variations in solution versus solid state .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to simulate spectra and reconcile experimental vs. theoretical data .

Q. What role do hydrogen-bonding networks play in the compound’s crystallographic behavior and stability?

- Methodological Answer :

- Crystal packing analysis : X-ray studies reveal chains formed via N–H⋯O hydrogen bonds along the c-axis, stabilizing the lattice. Weak van der Waals interactions further contribute to packing efficiency .

- Thermogravimetric analysis (TGA) : Quantify thermal stability by correlating hydrogen-bond density with decomposition temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.